molecular formula C15H22ClN3O2 B14072328 (R)-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate CAS No. 1632251-01-4

(R)-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B14072328
CAS No.: 1632251-01-4
M. Wt: 311.81 g/mol
InChI Key: WEUZZGDYRJKBLT-LLVKDONJSA-N
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Description

®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of ®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route involves the reaction of ®-tert-butyl piperidine-1-carboxylate with 3-chloropyridine-2-amine under specific conditions to form the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate has various scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

    (S)-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate: The stereochemistry differs, which can lead to variations in biological activity and properties.

    ®-tert-butyl 3-((3-bromopyridin-2-yl)amino)piperidine-1-carboxylate: The substitution of chlorine with bromine can affect the compound’s reactivity and interactions.

    ®-tert-butyl 3-((3-fluoropyridin-2-yl)amino)piperidine-1-carboxylate: The presence of fluorine can influence the compound’s stability and biological activity.

Properties

CAS No.

1632251-01-4

Molecular Formula

C15H22ClN3O2

Molecular Weight

311.81 g/mol

IUPAC Name

tert-butyl (3R)-3-[(3-chloropyridin-2-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-9-5-6-11(10-19)18-13-12(16)7-4-8-17-13/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,17,18)/t11-/m1/s1

InChI Key

WEUZZGDYRJKBLT-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=C(C=CC=N2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=C(C=CC=N2)Cl

Origin of Product

United States

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